molecular formula C12H18N2 B1506229 N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine CAS No. 1255640-65-3

N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine

Cat. No.: B1506229
CAS No.: 1255640-65-3
M. Wt: 190.28 g/mol
InChI Key: CBCWMRSMUMTGAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine” is unique and contributes to its versatile applications in scientific research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” contribute to its applications in scientific research .

Scientific Research Applications

Varenicline has been extensively studied for its potential use in smoking cessation therapy. It has been shown to be more effective than other smoking cessation treatments, such as nicotine replacement therapy and bupropion. In addition, Varenicline has also been investigated for its potential use in treating other disorders, such as alcohol and drug addiction, schizophrenia, and depression.

Mechanism of Action

Varenicline works by binding to the α4β2 nicotinic acetylcholine receptor, which is found in the brain and is believed to play a key role in nicotine addiction. By binding to this receptor, Varenicline partially activates it, which reduces the release of dopamine in response to nicotine. This reduces the pleasurable effects of smoking and helps to reduce cravings and withdrawal symptoms.
Biochemical and Physiological Effects:
Varenicline has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in response to nicotine, which reduces the pleasurable effects of smoking. It has also been shown to reduce cravings and withdrawal symptoms, which can make it easier for smokers to quit. In addition, Varenicline has been shown to improve cognitive function in smokers, which can help to reduce the risk of relapse.

Advantages and Limitations for Lab Experiments

Varenicline has a number of advantages for lab experiments. It is a highly specific ligand for the α4β2 nicotinic acetylcholine receptor, which makes it useful for studying the role of this receptor in nicotine addiction. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using Varenicline in lab experiments. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer in vivo. In addition, its effects on other neurotransmitter systems, such as the GABAergic system, are not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on Varenicline. One area of interest is in understanding its effects on other neurotransmitter systems, such as the GABAergic system. Another area of interest is in understanding the mechanisms underlying its effects on cognitive function in smokers. In addition, there is interest in developing new analogs of Varenicline that may be more effective in treating nicotine addiction and other disorders. Finally, there is interest in developing new delivery methods for Varenicline, such as transdermal patches or inhalers, that may be more convenient for patients.

Safety and Hazards

There is limited information available on the safety and hazards of “N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine”. It’s always important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

N'-[(4-ethenylphenyl)methyl]-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-3-11-4-6-12(7-5-11)10-14-9-8-13-2/h3-7,13-14H,1,8-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCWMRSMUMTGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717235
Record name N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255640-65-3
Record name N1-[(4-Ethenylphenyl)methyl]-N2-methyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255640-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255640-65-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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